6-Bromo-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride
Description
6-Bromo-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride (CAS: 1332531-40-4) is a halogenated quinoline derivative with the molecular formula C₁₅H₉BrCl₂N₂O and a molecular weight of 384.05 g/mol . It is synthesized via the reaction of quinoline carboxylic acid derivatives with thionyl chloride (SOCl₂), a method commonly employed for preparing acyl chlorides . The compound is characterized by a bromine substituent at the 6-position of the quinoline core, a pyridin-3-yl group at the 2-position, and a reactive carbonyl chloride group at the 4-position. Its hydrochloride salt form enhances stability and solubility, making it suitable for pharmaceutical research and chemical synthesis . Commercial batches typically have a purity of ≥97% , though some suppliers have discontinued larger quantities due to niche demand .
Properties
IUPAC Name |
6-bromo-2-pyridin-3-ylquinoline-4-carbonyl chloride;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8BrClN2O.ClH/c16-10-3-4-13-11(6-10)12(15(17)20)7-14(19-13)9-2-1-5-18-8-9;/h1-8H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAYOMHKQYGGCKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrCl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 6-Bromoquinoline Intermediate
According to patent WO2010129451A1, bromo-substituted quinolines can be prepared by selective bromination of quinoline derivatives or via palladium-catalyzed cross-coupling reactions involving aryl boronic acids and bromine sources. The process often employs:
- Starting from substituted quinoline or quinoline carboxylic acid precursors.
- Using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions to introduce bromine selectively at the 6-position.
- Catalysts like palladium complexes may be used to facilitate regioselective bromination or coupling reactions.
This step is critical to ensure the bromine is installed specifically at the 6th position without affecting other reactive sites on the quinoline ring.
Introduction of the Pyridin-3-yl Group at Position 2
The attachment of the pyridin-3-yl moiety at the 2-position of quinoline is commonly achieved by Suzuki-Miyaura cross-coupling reactions. This involves:
- Using a 2-halogenated quinoline derivative (e.g., 2-chloroquinoline or 2-bromoquinoline).
- Reacting with pyridin-3-yl boronic acid or its derivatives.
- Employing palladium catalysts such as Pd(PPh3)4 under inert atmosphere.
- Reaction conditions typically include a base (e.g., potassium carbonate) and solvents like DMF or toluene at elevated temperatures.
This method allows for efficient and regioselective installation of the pyridin-3-yl substituent.
Conversion of Quinoline-4-carboxylic Acid to Carbonyl Chloride
The quinoline-4-carboxylic acid intermediate is transformed into the corresponding carbonyl chloride using chlorinating agents. The most common reagents and conditions are:
Specifically, literature reports refluxing the quinoline-4-carboxylic acid with neat thionyl chloride for about two hours, followed by removal of excess reagent under argon to yield the crude quinoline-4-carbonyl chloride.
Formation of Hydrochloride Salt
The hydrochloride salt is typically formed by treatment of the carbonyl chloride with hydrochloric acid or by exposure to hydrogen chloride gas in a suitable solvent. This step improves the compound’s solubility and stability for handling and further applications.
Representative Synthetic Route Summary
Analytical and Purification Techniques
- Purification: Flash chromatography on silica gel using solvents such as dichloromethane (DCM) and ethyl acetate mixtures is standard for isolating pure intermediates and final products.
- Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C), mass spectrometry (MS), and melting point determination confirm structure and purity.
- Yield Optimization: Reaction conditions including temperature, solvent, catalyst loading, and reagent stoichiometry are optimized to maximize yield and minimize by-products.
Research Findings and Optimization Notes
- The use of palladium-catalyzed Suzuki coupling is well-established for installing heteroaryl groups such as pyridin-3-yl with high regioselectivity and moderate to high yields.
- Chlorination with thionyl chloride remains the most practical approach for converting quinoline carboxylic acids to acyl chlorides, with careful control of reaction time and temperature to avoid decomposition.
- Bromination selectivity is critical and can be controlled by choice of brominating agent and reaction conditions to prevent polybromination or substitution at undesired positions.
- Formation of the hydrochloride salt enhances solubility and stability, facilitating handling and storage.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Hydrolysis: The carbonyl chloride group can undergo hydrolysis to form the corresponding carboxylic acid.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Pyridinylation: Boronic acid derivatives and palladium catalysts.
Carbonylation: Oxalyl chloride or thionyl chloride.
Major Products Formed
Substitution Products: Amino or thiol derivatives.
Hydrolysis Products: Carboxylic acids.
Coupling Products: Complex quinoline derivatives.
Scientific Research Applications
Medicinal Chemistry
6-Bromo-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride serves as a crucial building block in drug discovery, particularly for developing potential therapeutic agents targeting kinases and other enzymes involved in various diseases.
Materials Science
The compound is utilized in creating organic semiconductors and light-emitting diodes (LEDs). Its electronic properties are advantageous for applications in optoelectronic devices.
Biological Studies
In biochemical assays, this compound acts as a probe to study enzyme activity and protein interactions, contributing to our understanding of various biological pathways.
Research indicates that compounds related to quinolines exhibit significant antimicrobial properties. For instance, studies have shown that derivatives can effectively inhibit bacterial strains like E. coli and S. aureus with Minimum Inhibitory Concentration (MIC) values ranging from 50 µM to 100 µM.
Case Studies
- Antibacterial Activity : A study evaluated the antibacterial effects of various quinoline derivatives, demonstrating bacteriostatic characteristics against Gram-positive bacteria.
- Cytotoxicity : Investigations into cytotoxic effects revealed that specific substitutions on the quinoline core enhance antiproliferative activity against cancer cell lines. Compounds with bromine substitutions showed increased lipophilicity, correlating with enhanced cell membrane permeability.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or nucleic acids, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
Positional Isomerism : The substitution pattern of the pyridine ring (3- vs. 4-position in the pyridinyl group) significantly impacts electronic properties and binding affinity in biological systems. For instance, the pyridin-3-yl group in the target compound may engage in hydrogen bonding distinct from the pyridin-4-yl isomer due to differences in nitrogen orientation .
Functional Group Reactivity : The carbonyl chloride group at C4 enables nucleophilic substitution (e.g., amidation, esterification), a feature shared across these compounds. However, the hydrochloride salt in the target compound enhances solubility in polar solvents compared to neutral analogs .
Divergences :
- The pyridin-3-yl substituent in the target compound requires regioselective Suzuki-Miyaura coupling for installation, whereas the phenyl group in CAS 1173292-30-2 may involve Friedel-Crafts alkylation .
Purity and Commercial Availability
- Phenyl Analog : Primarily used in academic research, with commercial availability through specialty suppliers .
Biological Activity
6-Bromo-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride is an organic compound belonging to the quinoline family, characterized by a bromine atom at the 6th position, a pyridin-3-yl group at the 2nd position, and a carbonyl chloride group at the 4th position of the quinoline ring. This compound has garnered attention for its potential biological activities, particularly in therapeutic applications.
The molecular formula of this compound is , with a molecular weight of 384.05 g/mol. The synthesis typically involves several steps:
- Formation of the Quinoline Core : This is achieved through methods such as the Skraup synthesis.
- Bromination : The quinoline core is brominated using bromine or N-bromosuccinimide (NBS).
- Pyridin-3-yl Substitution : The pyridinyl group is introduced at the 2-position.
- Carbonyl Chloride Formation : This is done by reacting the corresponding carboxylic acid with thionyl chloride or oxalyl chloride.
Research indicates that this compound exhibits significant biological activity, particularly in its interactions with various molecular targets:
- Enzyme Inhibition : The compound has been shown to interact with specific enzymes, influencing biochemical pathways related to cell proliferation and apoptosis.
- Receptor Modulation : It may also affect receptor activity, impacting signaling pathways critical for cellular functions .
Therapeutic Potential
The compound has been explored for various therapeutic properties:
- Anticancer Activity : Preliminary studies suggest that it may inhibit tumor growth in certain cancer cell lines, including colorectal carcinoma xenografts .
- Kinase Inhibition : It has shown potential as a selective inhibitor of certain kinases involved in cancer progression and other diseases .
- CNS Activity : There is emerging interest in its application as a central nervous system (CNS) active agent due to its ability to penetrate the blood-brain barrier .
Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:
Q & A
Basic: What are the standard synthetic routes for preparing 6-Bromo-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride?
Methodological Answer:
The synthesis typically involves a multi-step process:
Quinoline Core Formation : Cyclocondensation of substituted anilines with α,β-unsaturated carbonyl precursors under acidic conditions (e.g., using POCl₃ or H₂SO₄).
Bromination : Electrophilic bromination at position 6 using NBS (N-bromosuccinimide) or Br₂ in the presence of a Lewis acid (e.g., FeCl₃).
Pyridinyl Substitution : Suzuki-Miyaura coupling to introduce the pyridin-3-yl group at position 2, using Pd catalysts (e.g., Pd(PPh₃)₄) and a boronic acid derivative .
Carbonyl Chloride Formation : Reaction with oxalyl chloride (COCl)₂ in anhydrous DCM, followed by HCl salt precipitation.
Key Considerations : Monitor reaction progress via TLC and use inert atmospheres for moisture-sensitive steps.
Advanced: How can researchers optimize reaction yields when introducing the bromo substituent at position 6?
Methodological Answer:
Bromination efficiency depends on:
- Electron-Directing Groups : The quinoline’s existing substituents influence regioselectivity. For example, electron-withdrawing groups (e.g., carbonyl chloride) deactivate the ring, requiring harsher conditions.
- Catalyst Screening : FeCl₃ (10 mol%) in DMF at 80°C improves selectivity for position 6 over position 8 by stabilizing the bromonium ion intermediate.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, achieving yields >85% compared to 60% in toluene .
Troubleshooting : If competing bromination occurs, use steric hindrance (e.g., bulky ligands) or lower temperatures (0–5°C).
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Identify substituent positions (e.g., pyridinyl protons at δ 8.5–9.0 ppm; quinoline H-3 as a singlet near δ 8.7 ppm).
- ESI-MS : Confirm molecular weight (expected [M+H]+ for C₁₆H₁₀BrClN₂O·HCl: 423.5).
- FT-IR : Detect carbonyl chloride stretch at ~1770 cm⁻¹ and HCl salt N-H stretches at 2500–3000 cm⁻¹ .
Validation : Compare with analogs like 6-chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride, where spectral databases show consistent quinoline core features .
Advanced: How can conflicting cytotoxicity data in literature be resolved for this compound?
Methodological Answer:
Contradictions often arise from:
- Purity Variability : Ensure >98% purity via HPLC (C18 column, 70:30 MeCN/H₂O + 0.1% TFA). Impurities like dehalogenated byproducts can reduce activity by 30–50% .
- Assay Conditions : Standardize cell lines (e.g., HepG2 vs. HEK293), serum concentrations (e.g., 5% vs. 10% FBS), and exposure times (24h vs. 48h).
- Solubility : Use DMSO stocks ≤0.1% to avoid solvent toxicity. Confirm solubility in PBS via dynamic light scattering .
Basic: What are the primary applications of this compound in drug discovery?
Methodological Answer:
- Kinase Inhibition : The quinoline-pyridinyl scaffold selectively targets ATP-binding pockets in kinases (e.g., EGFR, VEGFR).
- Anticancer Probes : Evaluate apoptosis induction via caspase-3/7 assays in triple-negative breast cancer models (MDA-MB-231).
- Intermediate for Functionalization : The carbonyl chloride group enables amide coupling to create prodrugs or fluorescent tags .
Advanced: What strategies mitigate hydrolysis of the carbonyl chloride group during storage?
Methodological Answer:
- Storage Conditions : Store at –20°C under argon, with molecular sieves (3Å) to absorb moisture.
- Stabilizers : Add 1% thionyl chloride (SOCl₂) to regenerate the carbonyl chloride from hydrolyzed carboxylic acid.
- Formulation : Lyophilize as a HCl salt, which reduces water content by >90% compared to crystalline forms .
Basic: How is the hydrochloride salt formation validated?
Methodological Answer:
- Elemental Analysis : Confirm Cl⁻ content (theoretical: 8.4% for HCl salt).
- TGA/DSC : Detect HCl loss as a weight drop at 150–200°C.
- Ion Chromatography : Quantify free Cl⁻ in solution (expected 1:1 molar ratio) .
Advanced: How does the pyridin-3-yl group influence electronic properties of the quinoline core?
Methodological Answer:
- Computational Analysis : DFT calculations (B3LYP/6-31G*) show the pyridinyl nitrogen increases electron density at position 4 via conjugation, enhancing electrophilicity of the carbonyl chloride.
- Experimental Correlates : Hammett constants (σ⁺) predict reactivity in nucleophilic acyl substitutions (e.g., with amines).
- Comparative Data : Replace pyridin-3-yl with phenyl to observe a 40% reduction in reaction rate with benzylamine .
Basic: What safety precautions are essential when handling this compound?
Methodological Answer:
- Toxicity : Use PPE (gloves, goggles) due to potential lachrymatory effects from the carbonyl chloride.
- Spill Management : Neutralize with 5% sodium bicarbonate before disposal.
- Ventilation : Conduct reactions in fume hoods to avoid HCl vapor exposure .
Advanced: How can researchers design SAR studies for derivatives of this compound?
Methodological Answer:
- Scaffold Modifications : Systematically vary substituents (e.g., replace Br with Cl, CF₃) and assess impact on logP (HPLC-measured) and target binding (SPR or ITC).
- Bioisosteres : Substitute pyridin-3-yl with isoquinoline or thiazole to probe steric/electronic effects.
- Data Analysis : Use multivariate regression to correlate structural descriptors (e.g., polar surface area) with IC₅₀ values .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
